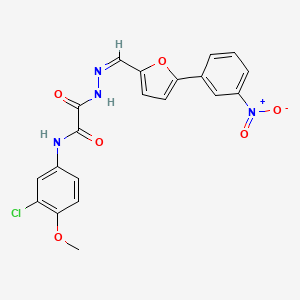
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide, also known as CHIR-99021, is a small molecule chemical compound that has been widely used in scientific research for its ability to selectively inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a key enzyme involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. CHIR-99021 has been shown to have a variety of effects on cellular signaling pathways, making it a valuable tool for studying these processes in vitro and in vivo.
Mecanismo De Acción
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide selectively inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrates, which in turn affects downstream signaling pathways. In addition to its effects on GSK-3, this compound has also been shown to inhibit other kinases, including cyclin-dependent kinase 1 (CDK1) and CDK2.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to promote cell survival and proliferation, as well as enhance the differentiation of stem cells into specific cell types. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide is its ability to selectively inhibit GSK-3 activity, which allows researchers to study the effects of this enzyme on cellular processes and signaling pathways. This compound is also relatively easy to use in laboratory experiments, and can be added directly to cell culture media or injected into animal models. However, there are also some limitations to the use of this compound. It can be toxic to cells at high concentrations, and its effects on cellular processes may be context-dependent, meaning that its effects may vary depending on the specific cell type or tissue being studied.
Direcciones Futuras
There are many potential future directions for research involving N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide. One area of interest is the development of new drugs that target GSK-3 activity for the treatment of diseases such as Alzheimer's disease and diabetes. Another area of interest is the use of this compound in tissue engineering and regenerative medicine, where it may be used to promote the differentiation of stem cells into specific cell types. Additionally, there is ongoing research into the effects of this compound on other cellular processes and signaling pathways, which may lead to new insights into the basic biology of cells and tissues.
Métodos De Síntesis
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-methoxyaniline with ethyl 2-bromoacetate to form the intermediate compound 2-(3-chloro-4-methoxyphenyl)glycidyl ether. This intermediate is then reacted with 3-aminopropanol to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide has been used extensively in scientific research to study a variety of cellular processes and signaling pathways. It has been shown to selectively inhibit GSK-3 activity, which has been implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes. This compound has also been used to study the Wnt signaling pathway, which is involved in cell proliferation and differentiation, as well as the Hedgehog signaling pathway, which plays a role in embryonic development and tissue regeneration.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O6/c1-30-18-7-5-13(10-16(18)21)23-19(26)20(27)24-22-11-15-6-8-17(31-15)12-3-2-4-14(9-12)25(28)29/h2-11H,1H3,(H,23,26)(H,24,27)/b22-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCRUDBUSYNTC-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

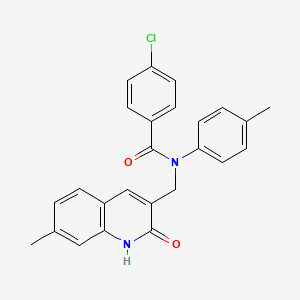
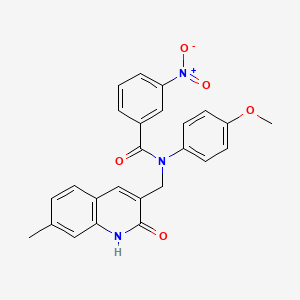
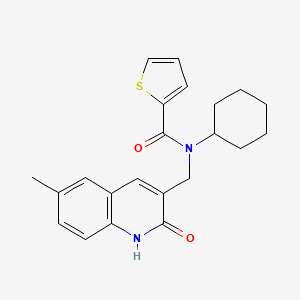
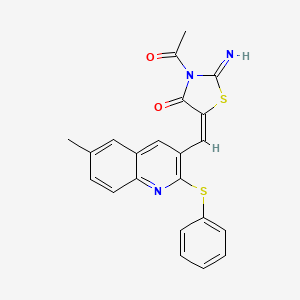


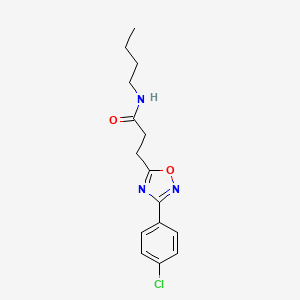
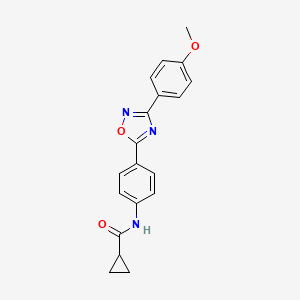
![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)
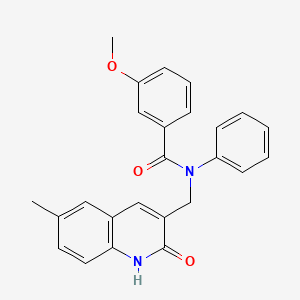
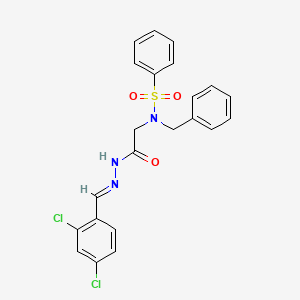

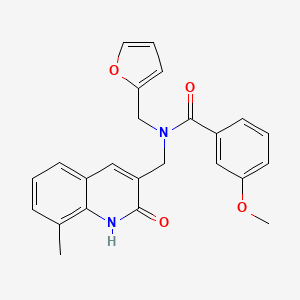
![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)